N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(25-18-6-4-3-5-7-18)19(24)21-10-15-8-16(11-20-9-15)17-12-22-23(2)13-17/h3-9,11-14H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOLKYFVWYHKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring , a pyridine ring , and a phenoxypropanamide moiety, which contribute to its biological activity. The presence of these heterocycles allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 299.35 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may function as an inhibitor or modulator of various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation: It can interact with receptors related to pain perception and immune response, potentially leading to analgesic or anti-inflammatory effects.
Anti-inflammatory Effects
Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines in activated immune cells.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Study on Anti-inflammatory Activity:
- Anticancer Potential:
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(5-methylpyrazolyl)acetamide | Moderate anti-inflammatory effects |
| 3-Amino-5-(1-methylpyrazol-4-yl)pyridin-2(1H)-one | Exhibits cytotoxicity against cancer cells |
Comparison with Similar Compounds
Structural Motifs and Functional Groups
The compound shares structural similarities with several classes of heterocyclic amides (Table 1):
Table 1: Structural Comparison with Analogs
Key Observations :
- The target compound and analog both utilize a pyridine-pyrazole scaffold but differ in the amide substituent (phenoxy vs. methylsulfonylphenyl), which may alter solubility and target affinity .
- Thiazole-based analogs () prioritize morpholine/piperazine groups for solubility enhancement, while the target compound relies on a phenoxy group for lipophilicity .
Physicochemical and Spectral Properties
Table 2: Physical and Spectral Data
Notes:
- The target compound’s predicted $ ^1H $-NMR would show aromatic signals from pyridine (δ ~8.5), pyrazole (δ ~7.5–8.0), and phenoxy groups (δ ~6.8–7.4).
- compounds exhibit diagnostic carboxamide NH signals at δ ~12.88 (DMSO-d6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
